Physicochemical properties of 2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid
Physicochemical properties of 2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid
Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Modern Drug Discovery
The quinoline ring is a privileged heterocyclic motif that forms the structural core of numerous natural products and synthetic compounds of significant interest in medicinal chemistry.[1] Specifically, derivatives of quinoline-4-carboxylic acid are associated with a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1][2][3] The substitution at the 2-position with an aryl group, in particular, has been shown to be a critical determinant of biological efficacy, offering a versatile scaffold for further modification to enhance potency and selectivity.[1]
This technical guide focuses on a specific, novel derivative: 2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid . While direct and extensive experimental data for this exact molecule is not yet prevalent in published literature, its structural similarity to well-characterized analogues, such as 2-(4-methylphenyl)quinoline-4-carboxylic acid, allows for a robust and scientifically grounded prediction of its physicochemical properties.[4][5]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the molecule's structural attributes, a proposed synthetic pathway, and an in-depth exploration of its predicted physicochemical properties, which are paramount for understanding its potential as a therapeutic agent. Furthermore, we provide detailed, field-proven experimental protocols for the empirical validation of these essential parameters, ensuring a pathway from theoretical assessment to practical application.
Section 1: Molecular Structure and Synthetic Strategy
The structural architecture of 2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid combines three key components that dictate its chemical behavior:
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A Quinoline Core: A rigid, aromatic heterocyclic system whose nitrogen atom can act as a hydrogen bond acceptor and a weak base.
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A Carboxylic Acid Group at C4: An acidic moiety that is typically ionized at physiological pH, serving as a key site for ionic interactions and hydrogen bonding, and strongly influencing solubility.
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A 2-(4-Isopropylphenyl) Substituent: A bulky, lipophilic group that significantly impacts the molecule's overall hydrophobicity, influencing its logP, solubility, and potential for van der Waals and π–π stacking interactions.
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An 8-Methyl Group: This group adds to the molecule's lipophilicity and can sterically influence the conformation of the quinoline ring system.
Proposed Synthesis: Microwave-Assisted Pfitzinger Reaction
The Pfitzinger reaction is a classical and highly effective method for synthesizing quinoline-4-carboxylic acids.[5] A modern, microwave-assisted approach offers significant advantages in terms of reaction time and yield. The proposed synthesis for the title compound would involve the condensation of 8-methylisatin with 1-(4-isopropylphenyl)ethan-1-one in the presence of a strong base.
The causality behind this choice is twofold: the Pfitzinger condensation is a robust and high-yielding reaction for this class of compounds, and microwave irradiation provides rapid, uniform heating, which dramatically accelerates the reaction rate compared to conventional refluxing.[5]
Caption: Proposed microwave-assisted Pfitzinger synthesis workflow.
Section 2: Core Physicochemical Properties
Understanding the physicochemical profile of a drug candidate is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The following section details the predicted and inferred properties of 2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid, benchmarked against its close analogue, 2-(4-methylphenyl)quinoline-4-carboxylic acid.
| Property | Predicted/Inferred Value for Target Compound | Experimental Value for 2-(4-Methylphenyl)quinoline-4-carboxylic acid | Significance in Drug Development |
| Molecular Formula | C₂₀H₁₉NO₂ | C₁₇H₁₃NO₂[5] | Foundational for all other calculations. |
| Molecular Weight | 305.37 g/mol | 263.28 g/mol [5] | Influences diffusion and formulation. |
| XLogP3-AA (Lipophilicity) | ~4.8 - 5.2 (Predicted) | 3.7 (Computed)[6] | Key predictor of membrane permeability and metabolic stability. |
| Aqueous Solubility | Low; predicted to be < 0.1 mg/mL at pH 7.4 | Low; insoluble in water.[7] | Affects bioavailability and formulation options. |
| pKa (Acidic) | ~4.0 - 4.5 (Predicted) | Not reported; typical for this class. | Governs ionization state, solubility, and receptor binding. |
| pKa (Basic) | ~5.0 - 5.5 (Predicted) | Not reported; typical for quinolines. | Influences behavior in acidic compartments (e.g., stomach). |
| Melting Point | Expected >200 °C | 214–216 °C[5] | Indicator of crystal lattice energy, purity, and stability. |
| Hydrogen Bond Donors | 1 (from -COOH) | 1[6] | Governs interactions with biological targets and water. |
| Hydrogen Bond Acceptors | 3 (from N, C=O, -OH) | 3[6] | Governs interactions with biological targets and water. |
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The substitution of a methyl group (logP contribution ~0.5) with an isopropyl group (logP contribution ~1.5) and the addition of another methyl group at the 8-position significantly increases the lipophilicity. This higher predicted XLogP3-AA value suggests that the title compound will have greater affinity for lipid environments, which could enhance membrane permeability. However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.
Solubility
As a carboxylic acid, the aqueous solubility of 2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid is expected to be highly pH-dependent. In acidic environments (pH < pKa of the carboxyl group), the molecule will be in its neutral, less soluble form. In neutral to basic environments (pH > pKa), the carboxylate will be ionized, forming a more soluble salt. The increased lipophilicity from the isopropyl and 8-methyl groups will likely render the neutral form even less soluble than its methyl-substituted analogue.
Ionization (pKa)
The molecule possesses two ionizable centers: the acidic carboxylic acid and the basic quinoline nitrogen. The carboxylic acid group is expected to have a pKa in the range of 4.0-4.5, typical for aromatic carboxylic acids. The quinoline nitrogen is a weak base with a predicted pKa around 5.0-5.5. This dual ionic nature means the molecule will exist as a cation at low pH, a zwitterion around neutral pH, and an anion at high pH. This behavior is critical for its interaction with biological systems and for developing purification and formulation strategies.
Solid-State Properties: Melting Point and Crystal Structure
The reported melting point for the methyl analogue is 214–216 °C, indicating a stable crystal lattice.[5] The title compound is also expected to be a high-melting-point solid.
The crystal structure of the methyl analogue reveals extensive intermolecular interactions that define its solid state.[4][5] Key features include:
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O—H···N Hydrogen Bonds: The carboxylic acid proton forms a strong hydrogen bond with the nitrogen atom of an adjacent quinoline ring, creating chains of molecules.[4][5]
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π–π Stacking: The planar quinoline and phenyl rings engage in significant π–π stacking, further stabilizing the crystal packing.[5]
It is highly probable that 2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid will exhibit similar O—H···N hydrogen bonding. However, the bulkier isopropyl group and the 8-methyl group will alter the geometry of the π–π stacking, potentially leading to different polymorphic forms, which could have profound implications for solubility and bioavailability.
Section 3: Standardized Protocols for Physicochemical Characterization
To move from prediction to empirical data, a rigorous and validated set of experimental procedures is required. The following protocols are designed to be self-validating, incorporating quality controls and clear endpoints.
Caption: General experimental workflow for physicochemical characterization.
Protocol: Determination of logP (Shake-Flask Method)
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Preparation: Prepare a stock solution of the compound in a water-miscible solvent (e.g., DMSO) at 10 mM. Prepare a series of calibration standards in 1-octanol.
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Partitioning: Add a small aliquot of the stock solution to a vial containing a 1:1 (v/v) mixture of 1-octanol and phosphate-buffered saline (PBS), pH 7.4. The final concentration should be ~10-50 µM.
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Equilibration: Vigorously shake the vials for 1 hour at room temperature to allow for partitioning between the two phases.
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Phase Separation: Centrifuge the vials at 2000 x g for 15 minutes to ensure complete separation of the aqueous and octanol layers.
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Quantification: Carefully sample both the top (octanol) and bottom (aqueous) layers. Determine the concentration of the compound in each phase using a validated HPLC-UV method against the calibration curve.
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Calculation: The logP is calculated as: logP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
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Trustworthiness Check: The sum of the compound mass in both phases should be within 15% of the initial mass added. The experiment should be run in triplicate.
Protocol: Determination of Kinetic Aqueous Solubility
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Sample Preparation: Dispense 1 µL of a 10 mM DMSO stock solution into a microplate well. Repeat for a total of three wells.
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Solubilization: Add 99 µL of PBS (pH 7.4) to each well to achieve a final concentration of 100 µM.
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Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the compound to reach equilibrium solubility.
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Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
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Quantification: Analyze the clear filtrate by HPLC-UV or LC-MS/MS. Quantify the concentration against a calibration curve prepared in a 1:1 mixture of acetonitrile and water.
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Self-Validation: A control compound with known high and low solubility (e.g., Propranolol and Taxol) should be run in parallel to validate the assay performance.
Conclusion
2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid is a promising scaffold for further investigation in drug discovery. Based on a detailed analysis of its structure and comparison with close analogues, it is predicted to be a high-melting-point solid with significant lipophilicity and pH-dependent aqueous solubility. Its molecular architecture provides key hydrogen bonding and π-stacking capabilities essential for molecular recognition. The provided synthesis and characterization workflows offer a clear and robust path forward for the empirical validation of these critical physicochemical properties, which will ultimately determine its suitability for development as a therapeutic agent.
References
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Al-Qawasmeh, R. A., Khanfar, M. A., Abu Zarga, M. H., & AlDamen, M. A. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2892. [Link][4][5]
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Desai, N. C., Trivedi, A. R., & Bhatt, N. S. (2014). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 19(2), 2185-2204. [Link][1][2]
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Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928646. [Link]
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ResearchGate. (2012). (PDF) 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 8-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-(Methylsulfonyl)phenyl)-8-phenyl-quinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Sravanthi, K., & Manjula, A. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
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